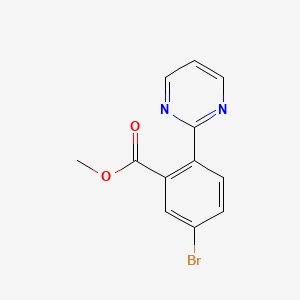

Methyl 5-bromo-2-pyrimidin-2-ylbenzoate

Description

Properties

Molecular Formula |

C12H9BrN2O2 |

|---|---|

Molecular Weight |

293.12 g/mol |

IUPAC Name |

methyl 5-bromo-2-pyrimidin-2-ylbenzoate |

InChI |

InChI=1S/C12H9BrN2O2/c1-17-12(16)10-7-8(13)3-4-9(10)11-14-5-2-6-15-11/h2-7H,1H3 |

InChI Key |

UZGGEMCICPNBKG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)C2=NC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Challenges

The synthesis of 5-bromo-2-substituted pyrimidine compounds, including methyl 5-bromo-2-pyrimidin-2-ylbenzoate, is known to be challenging due to:

- The reactivity and handling of brominated intermediates.

- The need for selective substitution at the 2-position of the pyrimidine ring.

- Safety and scalability concerns with some organometallic reagents.

- Cost and availability of starting materials.

Several traditional methods have been reported with varying degrees of success and limitations.

Established Methods for 5-Bromo-2-Substituted Pyrimidine Core Synthesis

One-Step Condensation Using 2-Bromomalonaldehyde and Amidines

A highly efficient and scalable method involves the one-step cyclization of 2-bromomalonaldehyde with amidine compounds to directly form 5-bromo-2-substituted pyrimidines. This approach offers advantages including:

- Use of inexpensive and readily available starting materials (2-bromomalonaldehyde and amidines).

- Simple operation and short reaction time.

- Safe reaction conditions without pyrophoric reagents.

- Low cost and simplified post-reaction workup.

| Step | Reagents | Conditions | Outcome | Yield |

|---|---|---|---|---|

| 1 | 2-Bromomalonaldehyde (0.1 mol), glacial acetic acid (150 mL), 3A molecular sieve (2 g) | 0 °C to 80 °C | Addition of amidine hydrochloride solution dropwise over 30 min | - |

| 2 | Acetamidine hydrochloride or benzamidine hydrochloride in acetic acid | Heat to 100 °C, maintain for 5-8 hours | Cyclization to form 5-bromo-2-substituted pyrimidine | 33-43% |

For example, reacting 2-bromomalonaldehyde with acetamidine hydrochloride yields 2-methyl-5-bromopyrimidine in 43% yield, while benzamidine hydrochloride gives 5-bromo-2-phenylpyrimidine in 33% yield.

- Cooling and addition of water.

- Filtration and washing with ethanol.

- Extraction with dichloromethane and aqueous sodium hydroxide.

- Washing organic layer with brine, drying, and vacuum concentration.

This method is particularly suitable for scale-up in pharmaceutical manufacturing due to its operational simplicity and safety.

Organometallic Coupling Methods (Less Preferred)

Other methods reported include:

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Dimethylzinc coupling with 5-bromo-2-iodopyrimidine | Dimethylzinc, 5-bromo-2-iodopyrimidine | Direct substitution | Dimethylzinc is pyrophoric; high risk; not scalable |

| Trimethylaluminum coupling with 5-bromo-2-iodopyrimidine | Trimethylaluminum, 5-bromo-2-iodopyrimidine | Direct substitution | Trimethylaluminum is moisture sensitive and pyrophoric; difficult scale-up |

These methods are generally avoided in industrial settings due to safety concerns and handling difficulties.

Diazotization and Bromination of 5-Aminopyrimidine

Another route involves:

- Diazotization of 5-aminopyrimidine.

- Subsequent bromination to introduce the bromine at the 5-position.

While this method provides the desired substitution pattern, it suffers from:

- High cost of 5-aminopyrimidine starting material.

- Multiple reaction steps.

- Lower overall cost-effectiveness.

Reaction of Mucobromic Acid with Methyl Imidazole

This approach involves cyclization reactions but has drawbacks:

Functionalization to this compound

While direct literature on this compound preparation is limited, the functionalization of the 5-bromo-2-pyrimidine core to introduce a methyl benzoate group typically involves:

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) between 5-bromo-2-pyrimidine derivatives and methyl 2-pyrimidinylbenzoate boronic acids or stannanes.

- Esterification of carboxylic acid precursors on the benzoate moiety after coupling.

These methods leverage the bromine substituent as a reactive handle for carbon-carbon bond formation, enabling the construction of the methyl benzoate substituent on the pyrimidine ring.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|---|---|---|

| One-step condensation | 2-Bromomalonaldehyde, amidines | Glacial acetic acid, 3A molecular sieve | 0 °C to 100 °C, 5-8 h | Simple, safe, low cost, scalable | Moderate yield, purification needed | 33-43 |

| Organometallic coupling | 5-Bromo-2-iodopyrimidine, dimethylzinc or trimethylaluminum | Pyrophoric reagents | Anhydrous, inert atmosphere | Direct substitution | Safety risks, not scalable | Variable |

| Diazotization/bromination | 5-Aminopyrimidine | Bromine, sodium nitrite, acid | Low temperature, multiple steps | Specific substitution | Expensive starting material, multi-step | Moderate |

| Mucobromic acid cyclization | Mucobromic acid, methyl imidazole | Cyclization reagents | Various | Direct cyclization | Low yield, chromatography needed | Low |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-pyrimidin-2-ylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Methyl 5-bromo-2-pyrimidin-2-ylbenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-pyrimidin-2-ylbenzoate involves its interaction with specific molecular targets and pathways. The bromine and pyrimidinyl groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural analogs include:

| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Applications |

|---|---|---|---|---|

| Methyl 5-bromo-2-pyrimidin-2-ylbenzoate | C₁₂H₉BrN₂O₂ | Bromo, pyrimidine, methyl ester | 293.12 | Pharmaceutical intermediates |

| Methyl salicylate | C₈H₈O₃ | Hydroxybenzoate, methyl ester | 152.15 | Topical analgesics, flavoring agents |

| Sandaracopimaric acid methyl ester | C₂₁H₃₀O₂ | Diterpene, methyl ester | 314.46 | Natural resin components |

| 5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one | C₁₀H₈BrN₃O | Bromo, pyridine, pyridazinone | 266.09 | Experimental medicinal chemistry |

Key Observations :

- Bromine Substitution: Bromine in this compound enhances electrophilicity compared to non-halogenated analogs like methyl salicylate, facilitating cross-coupling reactions .

- Heterocyclic Influence : The pyrimidine ring offers stronger hydrogen-bonding capacity than pyridine (e.g., in C₁₀H₈BrN₃O), improving binding affinity in drug design .

- Ester Group Stability : Methyl esters generally exhibit higher hydrolytic stability than free acids, as seen in diterpene esters like sandaracopimaric acid methyl ester .

Physicochemical Properties

Data inferred from analogous compounds (Table 3 in ):

| Property | This compound | Methyl salicylate | Sandaracopimaric acid methyl ester |

|---|---|---|---|

| Boiling Point (°C) | ~320 (estimated) | 222 | >300 |

| Solubility in Water | Low (<0.1 g/L) | 0.07 g/L | Insoluble |

| LogP (Partition Coefficient) | 2.8 (predicted) | 2.45 | 5.2 |

Analysis :

Toxicity and Handling

For example, inhalation risks noted for C₁₀H₈BrN₃O () suggest similar precautions for this compound, including use of fume hoods and PPE .

Q & A

Q. What are the common synthetic routes for Methyl 5-bromo-2-pyrimidin-2-ylbenzoate?

The synthesis typically involves coupling reactions between brominated benzoate esters and pyrimidine derivatives. A representative method uses nucleophilic aromatic substitution, where a brominated benzoate intermediate reacts with a pyrimidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Reaction optimization may require refluxing for 12–24 hours to achieve moderate yields .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

Q. How can researchers purify this compound effectively?

Purification often involves:

- Column chromatography (silica gel, hexane/ethyl acetate gradient).

- Recrystallization from ethanol or methanol to remove polar impurities.

- HPLC for high-purity requirements in biological assays .

Q. What are the primary reactivity patterns of this compound?

The bromine atom at the 5-position is susceptible to Suzuki-Miyaura cross-coupling with aryl boronic acids, while the ester group can undergo hydrolysis to carboxylic acids under acidic/basic conditions. The pyrimidine ring participates in hydrogen bonding, influencing its biological interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in this compound synthesis?

Systematic optimization includes:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance reactivity compared to THF.

- Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency.

- Temperature control : Elevated temperatures (100–120°C) accelerate reaction kinetics but may require inert atmospheres to prevent decomposition .

Q. How should researchers address contradictory data in reaction outcomes?

Contradictions (e.g., variable yields) can arise from:

- Moisture sensitivity : Use of anhydrous solvents and molecular sieves.

- Catalyst deactivation : Pre-treatment with reducing agents (e.g., NaBH₄) to stabilize Pd catalysts.

- Byproduct formation : TLC monitoring and quenching side reactions with scavengers (e.g., thiourea for Pd residues) .

Q. What strategies are used to study the biological activity of this compound?

- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorescence-based substrates.

- Cell viability studies : Evaluate cytotoxicity via MTT assays in cancer cell lines.

- Molecular docking : Predict binding modes to biological targets (e.g., ATP-binding pockets) using software like AutoDock .

Q. How can computational modeling aid in understanding this compound’s reactivity?

- DFT calculations : Predict regioselectivity in substitution reactions (e.g., bromine vs. ester group reactivity).

- Molecular dynamics : Simulate stability in aqueous vs. lipid environments for drug delivery applications.

- ADMET profiling : Estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What factors influence regioselectivity in derivatizing this compound?

- Steric effects : Bulkier reagents favor substitution at less hindered positions (e.g., para to the ester group).

- Electronic effects : Electron-withdrawing groups (e.g., pyrimidine) direct electrophiles to electron-rich sites.

- Catalyst design : Ligand-modified Pd catalysts can bias coupling toward specific positions .

Q. How does this compound’s stability vary under different storage conditions?

Stability studies recommend:

- Low-temperature storage (–20°C) under argon to prevent ester hydrolysis.

- Light protection : Amber vials to avoid photodegradation of the bromine substituent.

- pH monitoring : Neutral buffers (pH 6–8) for aqueous solutions to minimize decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.